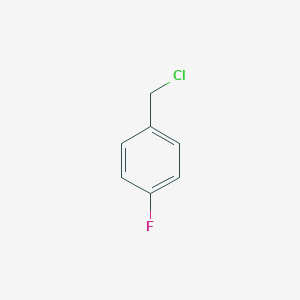

4-Fluorobenzyl chloride

Vue d'ensemble

Description

4-Fluorobenzyl chloride is an organic compound with the molecular formula C7H6ClF. It is a derivative of benzyl chloride where a fluorine atom is substituted at the para position of the benzene ring. This compound is a clear, colorless to slightly yellow liquid and is known for its reactivity due to the presence of both the benzyl chloride and fluorine functionalities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluorobenzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:

C7H7FOH+SOCl2→C7H6ClF+SO2+HCl

Another method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is typically produced by the chlorination of 4-fluorotoluene. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure efficient production and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorobenzyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation Reactions: The benzyl group can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to 4-fluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: 4-fluorobenzylamine, 4-fluorobenzyl alcohol.

Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.

Reduction: 4-fluorotoluene.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4FBCl is primarily used as a building block in the synthesis of various pharmaceuticals. Its fluorine atom can influence the biological activity of the resulting compounds.

Case Study: Antimicrobial Agents

Recent research highlighted the synthesis of novel antimicrobial compounds using 4FBCl as a precursor. The incorporation of fluorinated benzyl moieties has been shown to enhance antibacterial properties against resistant strains of bacteria. For instance, derivatives synthesized from 4FBCl exhibited significant activity against E. coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

Agrochemical Applications

The compound serves as an important intermediate in the production of agrochemicals, particularly herbicides and insecticides. Its reactivity allows for the introduction of various functional groups that can enhance herbicidal efficacy.

Data Table: Agrochemical Intermediates Derived from 4FBCl

| Compound Name | Application | Efficacy |

|---|---|---|

| 4-Fluorobenzylamine | Herbicide | Effective against broadleaf weeds |

| 4-Fluorobenzyl sulfonate | Insecticide | High toxicity to pests |

Analytical Chemistry Applications

In analytical chemistry, 4FBCl has been utilized for quantitative bioanalysis in human plasma samples. A method involving chemical derivatization followed by high-performance liquid chromatography (HPLC) was developed to stabilize and quantify 4FBCl in biological matrices . This technique is crucial for pharmacokinetic studies and therapeutic monitoring.

Case Study: Bioanalytical Method Development

A robust HPLC method was validated for the detection of 4FBCl with a sensitivity range from 0.5 to 500 ng/mL in plasma samples. The derivatization process involved forming a stable quaternary amine salt derivative, which significantly improved detection sensitivity compared to the parent compound .

Mécanisme D'action

The mechanism of action of 4-fluorobenzyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce the 4-fluorobenzyl group into target molecules. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

4-Fluorobenzyl bromide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in reactions.

4-Fluorobenzyl alcohol: The hydroxyl group makes it less reactive in nucleophilic substitution but useful in oxidation reactions.

Uniqueness

4-Fluorobenzyl chloride is unique due to the presence of both the benzyl chloride and fluorine functionalities. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry .

Activité Biologique

4-Fluorobenzyl chloride (CAS No. 352-11-4) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, toxicity, and relevant case studies.

- Molecular Formula : C₇H₆ClF

- Molecular Weight : 144.58 g/mol

- Boiling Point : 185 °C

- Melting Point : -18 °C

- Density : 1.207 g/mL at 25 °C

- Flash Point : 69 °C

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological targets. Notable areas of interest include:

- Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial properties against various bacterial strains.

- Antiprotozoal Activity : Research indicates that certain derivatives can act as effective agents against Trypanosoma species, which are responsible for diseases like African sleeping sickness .

- Enzyme Inhibition : Compounds containing the 4-fluorobenzyl moiety have been studied for their ability to inhibit specific enzymes, showcasing potential in drug design .

Antiprotozoal Activity

A study identified a derivative of 4-fluorobenzyl l-valinate amide as a promising candidate for treating Animal African Trypanosomiasis (AAT). The compound demonstrated significant activity against Trypanosoma congolense and Trypanosoma vivax, suggesting its potential use in veterinary medicine .

Enzyme Inhibition Studies

Research on novel 4-fluorobenzylpiperazine derivatives revealed that many of these compounds acted as effective inhibitors of target enzymes, with IC50 values indicating their potency. For instance, several derivatives achieved low micromolar IC50 values, highlighting their efficacy as enzyme inhibitors .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

- Irritation Potential : Exposure can lead to respiratory irritation and other adverse effects. Symptoms may persist long after exposure has ceased, indicating a risk for reactive airways dysfunction syndrome (RADS) in sensitive individuals .

- Environmental Impact : Toxicity assessments have not indicated endocrine-disrupting properties; however, caution is advised due to its potential effects on aquatic life .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWCDITFDNEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059850 | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

352-11-4 | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common applications of 4-Fluorobenzyl chloride in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's commonly employed in reactions like Friedel-Crafts benzylation and alkylation. For example, researchers used it to synthesize 5-(4-Fluorobenzyl)-2-furyl methyl ketone, a key intermediate in the production of the HIV-integrase inhibitor S-1360 []. Another study employed this compound to synthesize various fluorine-containing N-benzyl substituted piperidine and pyrrolidine derivatives, which were then evaluated for their antibacterial properties [].

Q2: How is this compound utilized in analytical chemistry?

A2: The reactive nature of this compound makes it valuable for derivatizing analytical targets. One study highlighted its application in determining functional groups, specifically carboxyl groups, in oxidized lignin samples using 19F NMR spectroscopy []. This derivatization strategy allows for enhanced detection and quantification of these functional groups.

Q3: What challenges are associated with the inherent reactivity of this compound, and how are they addressed?

A3: this compound's reactivity, while beneficial for synthesis, poses challenges for its bioanalysis due to its instability in biological matrices like human plasma []. To overcome this, researchers developed a method using 4-dimethylaminopyridine (DMAP) to convert this compound into a stable quaternary amine salt derivative. This derivative shows excellent sensitivity in electrospray mass spectrometry, facilitating accurate quantification [].

Q4: Can you provide details on the synthesis of pharmaceutical compounds like Sulindac using this compound as a starting material?

A4: this compound serves as a crucial starting material in the multi-step synthesis of Sulindac, a non-steroidal anti-inflammatory drug []. The synthesis involves a series of reactions, including condensation with diethyl methyl malonate, hydrolysis, decarboxylation, acyl chlorination, and intermolecular Friedel-Crafts reaction, ultimately yielding Sulindac [].

Q5: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds synthesized using this compound?

A5: Yes, researchers investigating novel 1,2,4-4H-triazoles with potential antiviral activity utilized this compound in their synthesis []. They explored the impact of different substituents, including this compound, on the compounds' antiviral activity and antioxidant potential, demonstrating the importance of SAR studies in drug discovery [].

Q6: How is this compound incorporated into the synthesis of pyrimidine derivatives, and what are the potential applications of these derivatives?

A6: Researchers synthesized novel 2,4,5- and 2,4,6-substituted pyrimidines, analogs of the antitumor compound Bayer DG 428, using this compound as an alkylating agent []. This alkylation step is crucial for introducing the desired structural modifications into the pyrimidine core, potentially leading to compounds with enhanced antitumor activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.